An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]propylamine: Structure, Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]propylamine: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1-[3-(Trifluoromethyl)phenyl]propylamine, a key chemical entity with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, analytical methodologies, and its pharmacological and toxicological profile, offering a holistic understanding for researchers in the field. The strategic incorporation of a trifluoromethyl group on the phenyl ring significantly influences the molecule's properties, making it a subject of considerable interest.
Molecular Structure and Chemical Identity
1-[3-(Trifluoromethyl)phenyl]propylamine is a primary amine belonging to the phenylpropylamine class of compounds. The defining feature of its structure is the presence of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring. This electron-withdrawing group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates.
The structure consists of a propyl chain attached to a phenyl ring, with an amine group at the first carbon of the propyl chain. This chiral center means the compound can exist as two enantiomers, (R)- and (S)-1-[3-(Trifluoromethyl)phenyl]propylamine.
| Identifier | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine | [PubChem][1] |
| CAS Number | 473732-59-1 | [BenchChem][2] |
| Molecular Formula | C₁₀H₁₂F₃N | [BenchChem][2] |
| Molecular Weight | 203.21 g/mol | [BenchChem][2] |
| InChI | 1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | [BenchChem][2] |
| InChIKey | ZZTDGFLVDISOIK-UHFFFAOYSA-N | [BenchChem][2] |
| SMILES | CCC(C1=CC(=CC=C1)C(F)(F)F)N | [BenchChem][2] |
Physicochemical Properties
The physicochemical properties of 1-[3-(Trifluoromethyl)phenyl]propylamine are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively published, properties can be inferred from its structural analogs and general chemical principles.
| Property | Value (Estimated or from Analogs) | Notes and References |
| Appearance | Colorless to light-yellow liquid | Based on similar phenylpropylamines.[3] |
| Boiling Point | ~224 °C (for 4-substituted analog) | Data for the regioisomer (RS)-1-[4-(Trifluoromethyl)phenyl]propylamine.[3] The boiling point of the non-fluorinated analog, 1-phenylpropylamine, is approximately 204-205 °C.[4][5] |
| Melting Point | Not available (expected to be low as it is a liquid at room temperature) | The melting point of the non-fluorinated analog, 1-phenylpropylamine, is reported as 12 °C and -69 °C for different isomers.[1][4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Moderately soluble in water. | The amine group allows for hydrogen bonding with polar solvents like water, while the trifluoromethylphenyl group enhances solubility in organic solvents.[6] |
| pKa | Not available | The basicity of the amine is influenced by the electron-withdrawing trifluoromethyl group. |
Synthesis and Purification
The synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine is most commonly achieved through the reductive amination of a corresponding ketone or aldehyde precursor. This versatile method allows for the formation of the C-N bond and the amine functionality in a single conceptual step.
Synthetic Pathway Overview
A common synthetic route starts from 3'-(trifluoromethyl)propiophenone. This ketone can be subjected to reductive amination to yield the desired primary amine.
Caption: General synthetic pathway for 1-[3-(Trifluoromethyl)phenyl]propylamine via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of 1-[3-(Trifluoromethyl)phenyl]propylamine from 3'-(trifluoromethyl)propiophenone.
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3'-(trifluoromethyl)propiophenone (1.0 eq) in anhydrous methanol. Add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1-[3-(Trifluoromethyl)phenyl]propylamine is typically an oil and can be purified by one of the following methods:
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method to obtain the pure amine, especially for removing non-volatile impurities.[7]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica gel is recommended. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, can be employed.[7]
Caption: Purification workflow for 1-[3-(Trifluoromethyl)phenyl]propylamine.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the characterization, purity assessment, and quantification of 1-[3-(Trifluoromethyl)phenyl]propylamine. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of 1-[3-(Trifluoromethyl)phenyl]propylamine and for monitoring reaction progress. Due to the presence of a chiral center, chiral HPLC is necessary for the separation and quantification of the enantiomers.
Recommended HPLC Conditions (Purity Analysis):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. |
Chiral HPLC:
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines.[8][9] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 1-[3-(Trifluoromethyl)phenyl]propylamine, particularly for assessing volatile impurities.
Recommended GC-MS Conditions:
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight |
| Scan Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) at ~100 µg/mL. |
Expected Mass Spectrometry Fragmentation:
The mass spectrum is expected to show a molecular ion peak at m/z 203. Key fragmentation pathways would likely involve the loss of an ethyl group to give a fragment at m/z 174, and cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of 1-[3-(Trifluoromethyl)phenyl]propylamine. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
Expected NMR Data (in CDCl₃):
-
¹H NMR:
-
Aromatic protons will appear as a complex multiplet in the range of 7.3-7.6 ppm.
-
The proton on the carbon bearing the amine group (CH-NH₂) will likely be a triplet around 4.1 ppm.
-
The methylene protons of the propyl chain (-CH₂-) will appear as a multiplet around 1.7-1.9 ppm.
-
The terminal methyl protons (-CH₃) will be a triplet around 0.9 ppm.
-
The amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR:
-
The aromatic carbons will resonate in the region of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The carbon bearing the amine group (CH-NH₂) will be around 50-60 ppm.
-
The other carbons of the propyl chain will appear at higher field strengths.
-
-
¹⁹F NMR:
Pharmacological Profile
The pharmacological activity of 1-[3-(Trifluoromethyl)phenyl]propylamine is largely attributed to its structural similarity to other phenylpropylamines that interact with monoamine neurotransmitter systems. The trifluoromethyl group is known to enhance the potency and selectivity of compounds towards certain biological targets.
Mechanism of Action
Based on the pharmacology of related compounds, 1-[3-(Trifluoromethyl)phenyl]propylamine is predicted to act as an inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters.[1] Inhibition of these transporters leads to an increase in the extracellular concentrations of serotonin and norepinephrine, which is the mechanism of action for many antidepressant and anxiolytic drugs.
A closely related compound, 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, has been shown to be a potent and selective inhibitor of serotonin uptake with a Ki value of 5.5 x 10⁻⁸ M for SERT, and weaker activity at NET (Ki = 9.5 x 10⁻⁶ M) and the dopamine transporter (DAT) (Ki = 1.3 x 10⁻⁵ M).[4] While this is not the exact same molecule, it provides strong evidence for the likely activity of 1-[3-(Trifluoromethyl)phenyl]propylamine at these transporters. The 3-trifluoromethyl substitution is known to increase potency at SERT while decreasing it at NET and DAT.[12]
Caption: Proposed mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propylamine.
Potential Therapeutic Applications
Given its likely mechanism of action, 1-[3-(Trifluoromethyl)phenyl]propylamine and its derivatives are of interest for the development of therapeutics for a range of central nervous system disorders, including:
-
Depression
-
Anxiety disorders
-
Obsessive-compulsive disorder (OCD)
It may also serve as a valuable scaffold for the synthesis of more complex molecules with tailored pharmacological profiles.[1]
Toxicological Profile and Safety
A comprehensive toxicological profile for 1-[3-(Trifluoromethyl)phenyl]propylamine is not publicly available. However, some general toxicological considerations can be made based on its chemical class and the presence of the trifluoromethyl group.
General Safety Precautions:
-
Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. The trifluoromethyl group can enhance the biological activity and potential toxicity of a molecule.[5][13] While specific LD50 data is not available, similar amines are classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[14]
Acute Toxicity:
No specific LD50 data for 1-[3-(Trifluoromethyl)phenyl]propylamine has been found in the public domain. For related compounds, toxicity can vary. For example, tripropylamine is listed as toxic if swallowed, in contact with skin, or if inhaled. It is prudent to treat 1-[3-(Trifluoromethyl)phenyl]propylamine as a compound with potential for significant toxicity until more data becomes available.
Conclusion
1-[3-(Trifluoromethyl)phenyl]propylamine is a fascinating molecule with a combination of structural features that make it a valuable tool for medicinal chemists and drug discovery scientists. Its trifluoromethyl group is key to its enhanced lipophilicity and metabolic stability, and its phenylpropylamine core suggests a strong potential for interaction with monoamine transporters. While a complete dataset for all its properties is not yet available, the information presented in this guide, drawn from data on analogous compounds and established chemical principles, provides a solid foundation for its further investigation and application. As research into novel CNS-active compounds continues, it is likely that 1-[3-(Trifluoromethyl)phenyl]propylamine and its derivatives will play an increasingly important role.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. (RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE CAS#: 439811-20-8 [m.chemicalbook.com]
- 4. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. 473732-59-1|1-[3-(Trifluoromethyl)phenyl]propylamine|BLD Pharm [bldpharm.com]
